

An In-depth Technical Guide on the Evolutionary Conservation of CHC22

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CL22 protein*

Cat. No.: *B1177498*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a vertebrate-specific paralog of the ubiquitous CHC17. While CHC17 is essential for general clathrin-mediated endocytosis in all eukaryotic cells, CHC22 has evolved a specialized role in intracellular membrane trafficking, particularly in the formation of the insulin-responsive glucose transporter 4 (GLUT4) storage compartment (GSC) in muscle and adipose tissues. This guide provides a comprehensive overview of the evolutionary conservation of CHC22, its crucial role in glucose metabolism, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and inform drug development strategies targeting metabolic diseases.

Evolutionary History and Conservation of CHC22

CHC22 arose from a gene duplication event early in vertebrate evolution, approximately 451–494 million years ago.^{[1][2]} Its paralog, CHC17, is highly conserved across all eukaryotes and performs essential housekeeping functions in membrane trafficking.^{[1][3]} In contrast, the evolutionary trajectory of CHC22 is marked by both strong purifying selection in lineages where it is retained and independent gene loss in others, highlighting its specialized, non-essential role in some species.^{[1][2][4]}

Quantitative Data on CHC22 Conservation

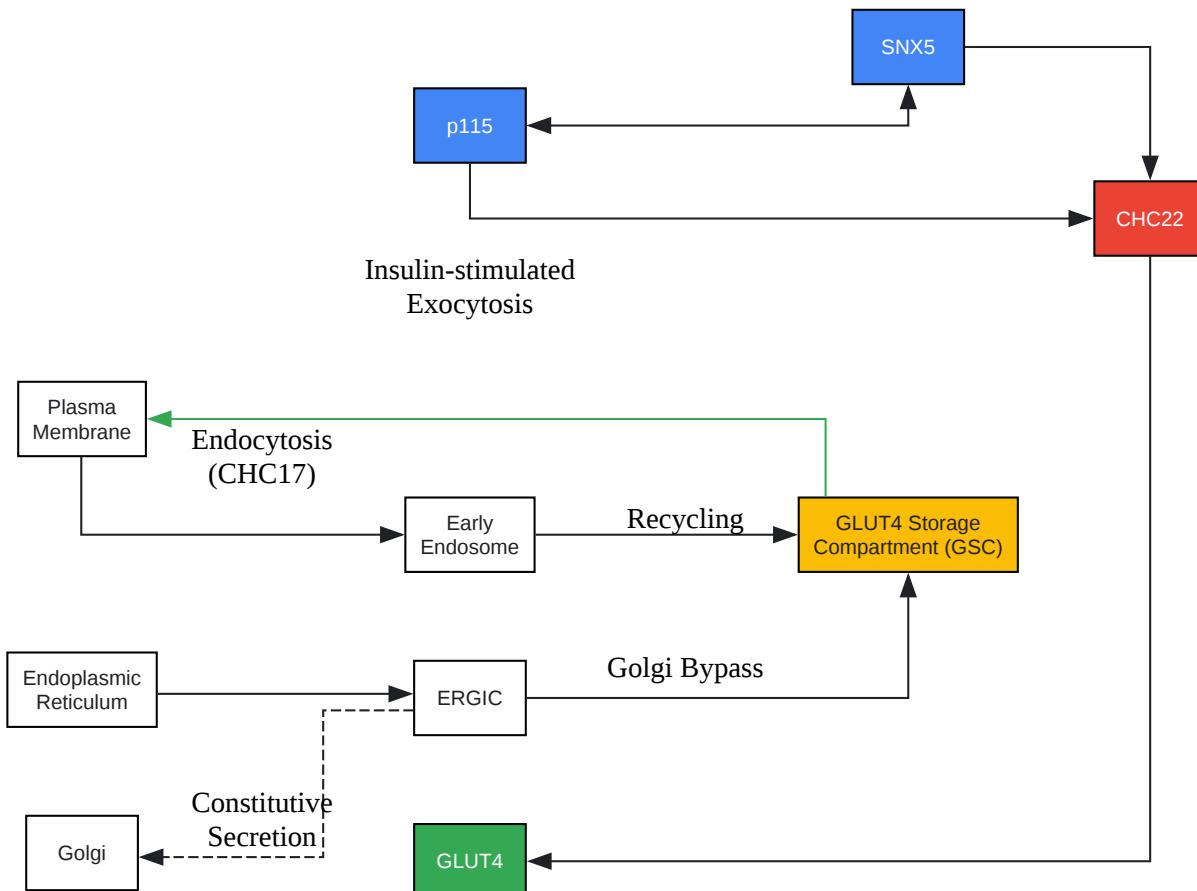
The conservation of the CLTCL1 gene, encoding CHC22, varies across the vertebrate lineage. While it is retained in many species, it has been lost in at least two independent vertebrate lineages.[\[1\]](#)[\[5\]](#)

Vertebrate Lineage	Presence of CLTCL1 Gene	Reference
Primates		
Human (<i>Homo sapiens</i>)	Present	[1] [2]
Chimpanzee (<i>Pan troglodytes</i>)	Present	[4]
Rodents		
Mouse (<i>Mus musculus</i>)	Pseudogene	[2] [3] [6] [7]
Rat (<i>Rattus norvegicus</i>)	Absent	[2]
Cetartiodactyla		
Pig (<i>Sus scrofa</i>)	Absent	[1] [2]
Cow (<i>Bos taurus</i>)	Absent	[1] [2]
Sheep (<i>Ovis aries</i>)	Absent	[1] [2]
Porpoise	Absent	[1] [2]
Other Mammals		
Little brown bat (<i>Myotis lucifugus</i>)	Absent	[2]
Aves		
Chicken (<i>Gallus gallus</i>)	Present	[3]
Amphibians		
Frog (<i>Xenopus tropicalis</i>)	Present	[3]
Fish		
Zebrafish (<i>Danio rerio</i>)	Present	[3]

Table 1: Presence and Absence of the CHC22-Encoding Gene (CLTCL1) in Select Vertebrate Species.

The protein sequence of CHC22 shares a high degree of identity with its paralog, CHC17, yet key differences are conserved, indicating distinct functional pressures.

Protein Comparison	Sequence Identity	Reference
Human CHC22 vs. Human CHC17	85%	[2][3][8]


Table 2: Protein Sequence Identity Between Human CHC22 and CHC17.

Functional Role of CHC22 in Glucose Metabolism

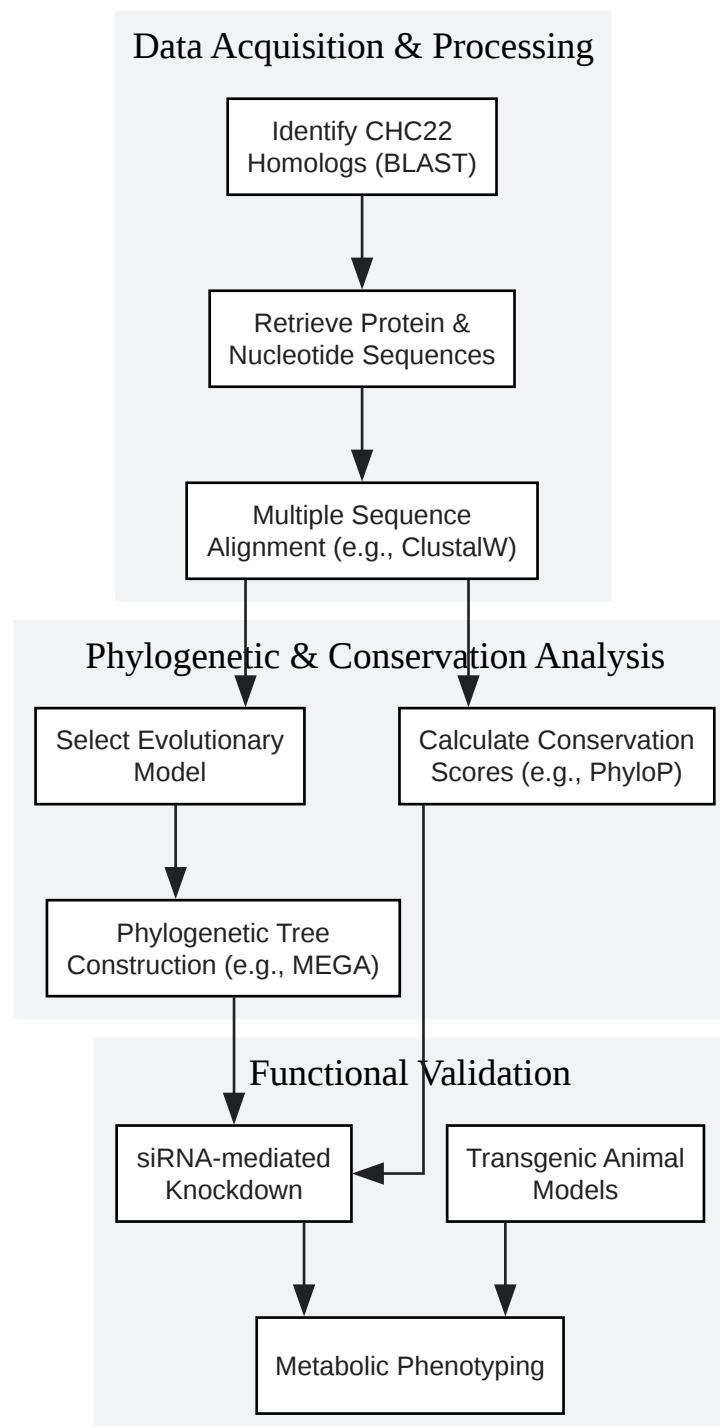
In humans, CHC22 is most highly expressed in skeletal muscle and adipose tissue, the primary sites for insulin-stimulated glucose uptake.[6][9][10] It plays a critical role in the formation of the GLUT4 storage compartment (GSC), an intracellular reservoir of GLUT4-containing vesicles. [10][11][12] Upon insulin signaling, these vesicles are mobilized to the plasma membrane, enabling the rapid uptake of glucose from the bloodstream.[1][9][11]

CHC22-Mediated GLUT4 Trafficking Pathway

CHC22 facilitates the sorting of newly synthesized GLUT4 from the early secretory pathway, specifically the ER-to-Golgi intermediate compartment (ERGIC), to the GSC.[9][11][12] This pathway bypasses the Golgi apparatus and involves a series of protein-protein interactions.

[Click to download full resolution via product page](#)

Figure 1: CHC22-mediated GLUT4 trafficking pathway.


As depicted in Figure 1, CHC22 interacts with the ERGIC tether p115 and sorting nexin 5 (SNX5) to mediate the budding of vesicles containing GLUT4 from the ERGIC for direct transport to the GSC.^[11] This Golgi-bypass route is distinct from the canonical secretory pathway and the endocytic recycling pathway for GLUT4.

Experimental Protocols for Studying CHC22 Conservation and Function

Elucidating the evolutionary history and functional role of CHC22 has involved a combination of computational and experimental approaches.

Experimental Workflow for Evolutionary Analysis

A typical workflow for analyzing the evolutionary conservation of a protein like CHC22 is outlined below.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for CHC22 conservation analysis.

Detailed Methodologies

- Sequence Retrieval: Obtain the amino acid sequence of human CHC22 from a protein database (e.g., UniProt). Use this sequence as a query in a BLASTp search against the non-redundant protein sequences database to identify homologous sequences in other species.
- Multiple Sequence Alignment (MSA): Align the retrieved homologous sequences using a program like ClustalW or MUSCLE, available in software packages such as MEGA (Molecular Evolutionary Genetics Analysis).^[8]
- Phylogenetic Tree Construction:
 - Model Selection: Use the aligned sequences to determine the best-fit model of protein evolution (e.g., JTT, WAG) based on statistical criteria like the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC) implemented in MEGA.
 - Tree Inference: Construct the phylogenetic tree using methods such as Maximum Likelihood (ML) or Neighbor-Joining (NJ) within the MEGA software.
 - Bootstrap Analysis: Assess the statistical support for the tree topology by performing bootstrap resampling (e.g., 1000 replicates).
- Cell Culture: Culture human skeletal muscle cells (e.g., primary myoblasts or the LHCN-M2 cell line) in appropriate growth medium until they reach 70-80% confluence.
- siRNA Transfection:
 - Prepare a solution of CHC22-specific small interfering RNA (siRNA) and a non-targeting control siRNA in a serum-free medium.
 - In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
 - Combine the siRNA and transfection reagent solutions and incubate at room temperature to allow the formation of siRNA-lipid complexes.
 - Add the complexes to the cells and incubate for 48-72 hours.

- Verification of Knockdown: Assess the efficiency of CHC22 knockdown by quantifying mRNA levels using RT-qPCR and protein levels via Western blotting.
- Functional Assays: Perform functional assays, such as insulin-stimulated glucose uptake, to determine the effect of CHC22 depletion on cellular physiology.
- Construct Generation: Clone the human CLTCL1 gene, including its native promoter, into a suitable vector for generating transgenic mice.
- Generation of Transgenic Mice:
 - Inject the purified DNA construct into the pronuclei of fertilized mouse oocytes.
 - Implant the injected oocytes into pseudopregnant female mice.
 - Screen the resulting offspring for the presence of the transgene by PCR analysis of genomic DNA.
- Metabolic Phenotyping:
 - Monitor body weight, food and water intake, and fasting blood glucose and insulin levels of the transgenic mice and their wild-type littermate controls.
 - Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess whole-body glucose homeostasis.
 - Analyze tissue-specific glucose uptake and GLUT4 localization in muscle and adipose tissue.

Implications for Drug Development

The specialized role of CHC22 in human glucose metabolism makes it a potential target for therapeutic intervention in metabolic diseases such as type 2 diabetes. Understanding the evolutionary conservation of CHC22 is crucial, as its absence in common laboratory models like mice necessitates the use of humanized cell lines or transgenic animals expressing human CHC22 for relevant preclinical studies.[\[6\]](#)[\[7\]](#)

Furthermore, the existence of human-specific allelic variants of CHC22 that affect its function in GLUT4 trafficking suggests that genetic variation in CLTCL1 may contribute to individual differences in insulin sensitivity and susceptibility to metabolic disease.^{[1][2][5]} Future drug development efforts could focus on modulating CHC22 activity or its interactions with other components of the GLUT4 trafficking machinery to improve glucose homeostasis.

Conclusion

CHC22 represents a fascinating example of evolutionary specialization, having diverged from its ubiquitous paralog to assume a critical role in a key metabolic pathway in humans and other vertebrates. Its restricted expression and specialized function, coupled with its variable conservation across species, underscore the importance of a thorough understanding of its evolutionary history when studying its role in health and disease. The experimental approaches outlined in this guide provide a framework for further investigation into the biology of CHC22 and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHC22 clathrin mediates traffic fr ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Genetic diversity of CHC22 clathrin impacts its function in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. GtR [gtr.ukri.org]
- 5. researchgate.net [researchgate.net]
- 6. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]
- 7. pubcompare.ai [pubcompare.ai]
- 8. academic.oup.com [academic.oup.com]

- 9. CHC22 clathrin mediates traffic from early secretory compartments for human GLUT4 pathway biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. embopress.org [embopress.org]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Evolutionary Conservation of CHC22]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177498#evolutionary-conservation-of-chc22]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com